molecular formula C21H16N2 B13988496 1,2,4-Triphenyl-1H-imidazole CAS No. 36631-19-3

1,2,4-Triphenyl-1H-imidazole

Cat. No.: B13988496
CAS No.: 36631-19-3
M. Wt: 296.4 g/mol
InChI Key: NOQONXWBCSGVGF-UHFFFAOYSA-N
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Description

1,2,4-Triphenyl-1H-imidazole is a heterocyclic compound that belongs to the imidazole family. It is characterized by the presence of three phenyl groups attached to the imidazole ring at positions 1, 2, and 4. This compound has been known since 1877 and is also referred to as lophine . Imidazoles are important structural motifs in many natural products and pharmaceuticals due to their diverse biological activities and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,4-Triphenyl-1H-imidazole can be synthesized through various methods. One common synthetic route involves the cyclocondensation of benzil, benzaldehyde, and ammonium acetate. This reaction typically occurs under reflux conditions for several hours, resulting in the formation of the desired imidazole derivative . Another method involves the use of lactic acid as a promoter, which provides an environmentally benign approach to synthesizing 2,4,5-trisubstituted imidazoles .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Additionally, the use of green chemistry principles, such as biodegradable catalysts and solvent-free conditions, is becoming increasingly important in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1,2,4-Triphenyl-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazole derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents .

Mechanism of Action

The mechanism of action of 1,2,4-Triphenyl-1H-imidazole involves its interaction with various molecular targets and pathways. The compound can bind to protein molecules due to its structural similarity with histidine, allowing it to modulate enzyme activity and receptor functions. Additionally, it can exert direct inhibitory effects on cell membranes at high concentrations .

Comparison with Similar Compounds

Similar Compounds

    2,4,5-Triphenyl-1H-imidazole: Similar in structure but with different substitution patterns.

    2-Phenylimidazole: Lacks the additional phenyl groups, resulting in different chemical and biological properties.

    4,5-Diphenylimidazole: Another derivative with distinct substitution patterns.

Uniqueness

1,2,4-Triphenyl-1H-imidazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of three phenyl groups enhances its ability to interact with various molecular targets, making it a versatile compound in scientific research and industrial applications .

Properties

CAS No.

36631-19-3

Molecular Formula

C21H16N2

Molecular Weight

296.4 g/mol

IUPAC Name

1,2,4-triphenylimidazole

InChI

InChI=1S/C21H16N2/c1-4-10-17(11-5-1)20-16-23(19-14-8-3-9-15-19)21(22-20)18-12-6-2-7-13-18/h1-16H

InChI Key

NOQONXWBCSGVGF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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